N-(1,3-benzodioxol-5-yl)-2-hydrazinyl-2-oxoacetamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2-hydrazinyl-2-oxoacetamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. The compound features a benzodioxole ring, which is a structural motif found in many biologically active molecules, making it a subject of study in medicinal chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-hydrazinyl-2-oxoacetamide typically involves multi-step chemical processes. One common method starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate product, [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate can then be further reacted with various reagents to produce the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-hydrazinyl-2-oxoacetamide undergoes various chemical reactions, highlighting its reactivity and functional versatility. These include:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the hydrazinyl and oxoacetamide groups.
Substitution: The benzodioxole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while reduction can produce various hydrazine derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism by which N-(1,3-benzodioxol-5-yl)-2-hydrazinyl-2-oxoacetamide exerts its effects involves modulating various biochemical pathways. Specifically, it can affect microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure, leading to mitotic blockade and cell apoptosis. This mechanism is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
N-1,3-benzodioxol-5-yl-2-(1H-indol-3-yl)acetamide: This compound shares the benzodioxole ring and has been studied for its anticancer properties.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature the benzodioxole ring and have shown promising anticancer activity.
Uniqueness
N-(1,3-benzodioxol-5-yl)-2-hydrazinyl-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate microtubule assembly and induce apoptosis sets it apart from other similar compounds.
Properties
Molecular Formula |
C9H9N3O4 |
---|---|
Molecular Weight |
223.19 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-hydrazinyl-2-oxoacetamide |
InChI |
InChI=1S/C9H9N3O4/c10-12-9(14)8(13)11-5-1-2-6-7(3-5)16-4-15-6/h1-3H,4,10H2,(H,11,13)(H,12,14) |
InChI Key |
AYYFRBPVEVPCIA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NN |
Origin of Product |
United States |
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